tert-Butyl-(3-cyanopropyl)carbamat

Übersicht

Beschreibung

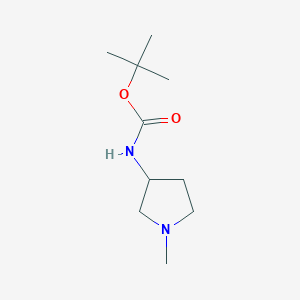

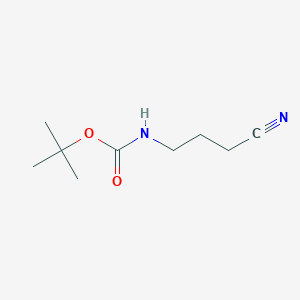

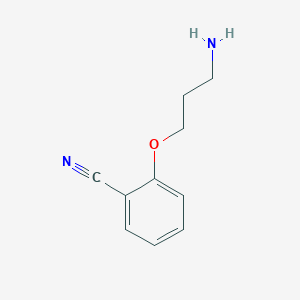

tert-Butyl (3-cyanopropyl)carbamate: is a chemical compound with the molecular formula C9H16N2O2 and a molecular weight of 184.24 g/mol . It is commonly used as a protecting group for amines in organic synthesis due to its stability and ease of removal under mild conditions . The compound is also known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Wissenschaftliche Forschungsanwendungen

tert-Butyl (3-cyanopropyl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic reactions.

Biology: The compound is utilized in the synthesis of biologically active molecules and as a reagent in biochemical assays.

Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

Target of Action

Tert-Butyl (3-cyanopropyl)carbamate, also known as tert-butyl N-(3-cyanopropyl)carbamate, is a type of carbamate compound . Carbamates are widely used in bioactive compounds, including herbicides, insecticides, bactericides, and antiviral agents . .

Mode of Action

Carbamates, in general, are known for their chemical stability and potential to enhance cellular membrane permeability

Result of Action

Carbamates are known for their widespread application in bioactive compounds, suggesting that this compound may have significant molecular and cellular effects

Biochemische Analyse

Biochemical Properties

tert-Butyl (3-cyanopropyl)carbamate plays a significant role in biochemical reactions, particularly as a protecting group for amines in peptide synthesis . It interacts with various enzymes and proteins, including those involved in the synthesis and modification of peptides. The compound’s interaction with these biomolecules is primarily through covalent bonding, which helps stabilize the intermediate structures during synthesis .

Cellular Effects

tert-Butyl (3-cyanopropyl)carbamate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the immune system by altering the function of immune cells, potentially leading to immunotoxicity . Additionally, the compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of tert-Butyl (3-cyanopropyl)carbamate involves its role as a protecting group in peptide synthesis. The compound forms a covalent bond with the amino group of the peptide, preventing unwanted reactions during synthesis . This interaction is reversible, allowing the protecting group to be removed under specific conditions, such as exposure to strong acids like trifluoroacetic acid . This reversible binding is crucial for the compound’s function in biochemical reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-Butyl (3-cyanopropyl)carbamate can change over time due to its stability and degradation properties. The compound is relatively stable under standard storage conditions but can degrade when exposed to extreme temperatures or prolonged storage . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings .

Dosage Effects in Animal Models

The effects of tert-Butyl (3-cyanopropyl)carbamate vary with different dosages in animal models. At lower doses, the compound is generally well-tolerated and does not exhibit significant toxicity . At higher doses, it can cause adverse effects, including toxicity and potential damage to organs . These threshold effects highlight the importance of careful dosage control in experimental settings.

Metabolic Pathways

tert-Butyl (3-cyanopropyl)carbamate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its breakdown and utilization within the cell . The compound can influence metabolite levels and metabolic flux, impacting overall cellular metabolism . Understanding these pathways is crucial for elucidating the compound’s role in biochemical processes.

Transport and Distribution

Within cells and tissues, tert-Butyl (3-cyanopropyl)carbamate is transported and distributed through interactions with specific transporters and binding proteins . These interactions help localize the compound to specific cellular compartments, influencing its accumulation and activity . The distribution of the compound within the cell is essential for its function in biochemical reactions.

Subcellular Localization

The subcellular localization of tert-Butyl (3-cyanopropyl)carbamate is influenced by targeting signals and post-translational modifications that direct it to specific organelles . This localization is crucial for the compound’s activity, as it ensures that it interacts with the appropriate biomolecules within the cell

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: tert-Butyl (3-cyanopropyl)carbamate can be synthesized through several methods. One common approach involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative to form the carbamate .

Industrial Production Methods: Industrial production of tert-butyl carbamates often involves the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions. This method allows for efficient synthesis with high yields .

Analyse Chemischer Reaktionen

Types of Reactions: tert-Butyl (3-cyanopropyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.

Reduction: Reduction reactions can be performed using common reducing agents.

Substitution: Substitution reactions often involve the use of nucleophiles to replace the cyanopropyl group.

Common Reagents and Conditions:

Oxidation: tert-Butyl hydroperoxide is commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles like amines or alcohols are used under mild conditions.

Major Products Formed: The major products formed from these reactions include various substituted carbamates and amines, depending on the specific reagents and conditions used .

Vergleich Mit ähnlichen Verbindungen

tert-Butyl carbamate: Another commonly used protecting group for amines, known for its stability and ease of removal.

tert-Butyl (4-aminocyclohexyl)carbamate: Used in similar applications as tert-butyl (3-cyanopropyl)carbamate.

tert-Butyl (2-morpholin-2-ylethyl)carbamate: Utilized in the synthesis of various organic compounds.

Uniqueness: tert-Butyl (3-cyanopropyl)carbamate is unique due to its specific structure, which provides distinct reactivity and stability compared to other carbamates. Its cyanopropyl group offers additional synthetic versatility, making it valuable in complex organic synthesis .

Eigenschaften

IUPAC Name |

tert-butyl N-(3-cyanopropyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c1-9(2,3)13-8(12)11-7-5-4-6-10/h4-5,7H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HATNBHAMKDNLMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amino}acetic acid](/img/structure/B1290363.png)